2-(3-Azetidinyl)-5-phenylpyridine
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Overview
Description
2-(3-Azetidinyl)-5-phenylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azetidinyl)-5-phenylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the azetidine ring can be synthesized through the reaction of an appropriate amine with a halogenated compound, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The process may also involve multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-Azetidinyl)-5-phenylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can be used under various conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Azetidinyl)-5-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-(3-Azetidinyl)-5-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Azetidinyl)pyridine
- 4-(3-Azetidinyl)pyridine
- 3-(3-Azetidinyl)pyridine
- 2-(3-Azetidinyl)pyrimidine
Uniqueness
2-(3-Azetidinyl)-5-phenylpyridine is unique due to the presence of both the azetidine and phenyl groups attached to the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. For example, the phenyl group can enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially increasing its efficacy in certain applications .
Properties
Molecular Formula |
C14H14N2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-phenylpyridine |
InChI |
InChI=1S/C14H14N2/c1-2-4-11(5-3-1)12-6-7-14(16-10-12)13-8-15-9-13/h1-7,10,13,15H,8-9H2 |
InChI Key |
MQYOTDOCHIBYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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